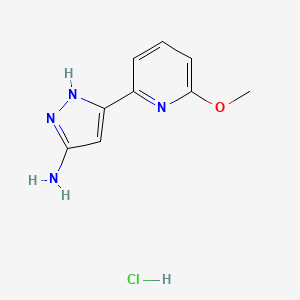
Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts like AuCl3 or CuCl . Another approach involves the reaction of substituted aldoximes with alkynes under heating conditions, often employing tert-butyl nitrite or isoamyl nitrite as reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and scalable catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate is not fully elucidated. compounds with isoxazole rings often interact with biological targets through hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- Methyl 5-(2-Furyl)isoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- 3,5-Dimethylisoxazole
Comparison: Methyl 5-(2,3-Dihydro-5-benzofuryl)isoxazole-3-carboxylate is unique due to the presence of the dihydrobenzofuryl group, which can impart different electronic and steric properties compared to other isoxazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C13H11NO4 |
|---|---|
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
methyl 5-(2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-16-13(15)10-7-12(18-14-10)8-2-3-11-9(6-8)4-5-17-11/h2-3,6-7H,4-5H2,1H3 |
Clave InChI |
IMBLXNGEQKAGNV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NOC(=C1)C2=CC3=C(C=C2)OCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-5-[2,2-dimethyl-4-(oxetan-3-yl)-1-piperazinyl]pyridine](/img/structure/B13710216.png)




![Sodium;[2-[(2-azidoacetyl)amino]-3,4-dihydroxy-5-(hydroxymethyl)cyclohexyl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate;hydride](/img/structure/B13710247.png)


![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)
![5-[4-[1-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]cyclohexyl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B13710264.png)




